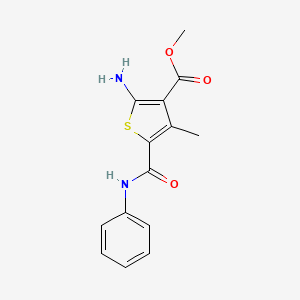
2,6-Dimetilfenilmetilsulfona
Descripción general
Descripción
2,6-Dimethylphenylmethylsulfone: is an organic compound characterized by the presence of a benzene ring substituted with two methyl groups and one methylsulfonyl group. This compound is a derivative of benzene and is known for its unique chemical properties and applications in various fields.
Aplicaciones Científicas De Investigación
Chemistry: 2,6-Dimethylphenylmethylsulfone is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials. It may also be used as a solvent or reagent in various industrial processes.
Mecanismo De Acción
Target of Action
It is known that sulfonamide drugs, which share a similar functional group with 2,6-dimethylphenylmethylsulfone, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Based on the known actions of sulfonamides, it can be inferred that the compound might interact with its targets (like carbonic anhydrase or dihydropteroate synthetase) and inhibit their activity . This inhibition could lead to alterations in the normal physiological processes regulated by these enzymes .
Biochemical Pathways
Given the potential targets of the compound, it could affect pathways related to fluid balance (regulated by carbonic anhydrase) and folate synthesis (regulated by dihydropteroate synthetase) . The downstream effects of these alterations would depend on the specific physiological context.
Result of Action
Based on the potential targets and mode of action, the compound could lead to alterations in fluid balance and folate synthesis, potentially affecting a wide range of physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylphenylmethylsulfone typically involves the sulfonation of 1,3-dimethylbenzene (m-xylene) followed by methylation. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and the methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethylphenylmethylsulfone may involve continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,6-Dimethylphenylmethylsulfone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, Friedel-Crafts alkylation or acylation conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Comparación Con Compuestos Similares
Benzene, 1,3-dimethyl-:
Benzene, 1,3-dimethyl-4-(methylsulfonyl)-: A positional isomer with the sulfonyl group at a different position on the benzene ring.
Benzene, 1,2-dimethyl-3-(methylsulfonyl)-: Another isomer with distinct chemical behavior due to the different arrangement of substituents.
Uniqueness: 2,6-Dimethylphenylmethylsulfone is unique due to the specific positioning of its substituents, which influences its reactivity and interactions. The presence of both methyl and sulfonyl groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
IUPAC Name |
1,3-dimethyl-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-7-5-4-6-8(2)9(7)12(3,10)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAWWGSVAZSHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374418 | |
| Record name | Benzene, 1,3-dimethyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97416-12-1 | |
| Record name | Benzene, 1,3-dimethyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1597609.png)


![2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1597614.png)






![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B1597628.png)
